2-Chloro-3-hydroxy-1,4-naphthoquinone
Overview
Description
2-Chloro-3-hydroxy-1,4-naphthoquinone belongs to the class of naphthoquinone dyes . It has antibacterial, antifungal, anti-inflammatory, antiviral, and antineoplastic properties . It is used to dye hair and to color textiles .
Synthesis Analysis
The synthesis of 2-Chloro-3-hydroxy-1,4-naphthoquinone involves reactions with various compounds. For instance, the reaction of 3-chloro-2-hydroxy-1,4-naphthoquinone with Na metal, CH3COONa, NaOH, KOH, and K2CO3 has been studied . The dark brown solids obtained from these reactions are characterized by flame photometry, elemental analysis, FTIR, 1HNMR, TG, and DSC studies .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-hydroxy-1,4-naphthoquinone can be analyzed using various techniques such as FTIR, 1HNMR, and UV–Visible spectroscopy . The structure of the synthesized compounds was elucidated by spectral data .Chemical Reactions Analysis
The chemical reactions of 2-Chloro-3-hydroxy-1,4-naphthoquinone involve various processes. For example, the reaction of 2-chloro-3-methyl-1,4-naphthoquinone with the anion of ethyl cyanoacetate led to a mixture of two epimeric fused-ring cyclopropane compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-hydroxy-1,4-naphthoquinone can be analyzed using various techniques. For instance, protons of the naphthoquinone moiety in the 1HNMR spectra of synthesized thiopyranoids showed characteristic signals at δ ∼ 7.02–8.49 ppm .Mechanism of Action
Safety and Hazards
Future Directions
Over the past decade, a number of new 1,4-naphthoquinones have been isolated from natural sources and new 1,4-naphthoquinones with diverse structural features have been synthesized . Their role in protecting against neurodegenerative diseases has been established . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .
properties
IUPAC Name |
3-chloro-4-hydroxynaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTBBCHDEDQCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90876170 | |
Record name | 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-hydroxy-1,4-naphthoquinone | |
CAS RN |
1526-73-4 | |
Record name | 2-Chloro-3-hydroxy-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1, 2-chloro-3-hydroxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93074 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90876170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-3-HYDROXY-1,4-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952CIV4M61 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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